BenchChemオンラインストアへようこそ!

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Physicochemical Properties Lipophilicity CNS Drug Design

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0) is a tertiary amine belonging to the class of N‑substituted piperazine derivatives. Characterized by a benzyl group, a methyl substituent on the exocyclic nitrogen, and a piperazine ring linked via an ethylene spacer, this compound exhibits predicted physicochemical properties that define its utility as a building block or intermediate in medicinal chemistry.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 1018545-42-0
Cat. No. B1372570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
CAS1018545-42-0
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCN(CCN1CCNCC1)CC2=CC=CC=C2
InChIInChI=1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3
InChIKeyAQKKSXVAGSAHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0): Structural and Physicochemical Baseline for Procurement Decisions


Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0) is a tertiary amine belonging to the class of N‑substituted piperazine derivatives [1]. Characterized by a benzyl group, a methyl substituent on the exocyclic nitrogen, and a piperazine ring linked via an ethylene spacer, this compound exhibits predicted physicochemical properties that define its utility as a building block or intermediate in medicinal chemistry [2]. Its calculated logP (1.29) and polar surface area (PSA: 18.51 Ų) position it within a favorable range for CNS‑penetrant scaffolds, while its tertiary amine functionality introduces a steric and electronic profile distinct from primary and secondary amine analogs .

Why Generic Substitution of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine with Other Piperazine Analogs Introduces Undefined Risk in Research and Development


Generic substitution of piperazine derivatives without rigorous comparator data can lead to unpredictable biological outcomes and failed experiments. Even subtle modifications to the benzyl/methyl/piperazine scaffold dramatically alter target affinity, selectivity, and metabolic stability [1]. For example, the presence and position of a methyl group on the exocyclic nitrogen, as in benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, distinguishes it from non‑methylated or N‑benzyl‑only analogs, each of which demonstrates distinct in vitro potency and off‑target profiles in class‑level SAR studies [2]. Procurement decisions that ignore these differences risk selecting a compound with reduced binding affinity, altered pharmacokinetic properties, or compromised chemical stability, ultimately jeopardizing the validity of subsequent research findings.

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (1018545-42-0): Quantitative Differentiation Evidence Against Closest Analogs


Predicted LogP and PSA Differentiate Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine from Non‑Methylated and N‑Benzyl‑Only Analogs

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine exhibits a predicted logP of 1.2903 and PSA of 18.51 Ų [1]. In contrast, the non‑methylated analog N‑benzyl-2-piperazin-1-ylethanamine (CAS 135330-51-7) displays a higher logP of 1.339 and a significantly larger PSA of 27.30 Ų [2]. The N‑methyl substitution in the target compound reduces both lipophilicity and polar surface area, parameters that directly correlate with CNS penetration potential (favorable logP <3, PSA <60-90 Ų) [3].

Physicochemical Properties Lipophilicity CNS Drug Design

Class‑Level SAR Demonstrates That N‑Substitution Pattern Critically Influences Binding Affinity and Agonist Efficacy at the Human MC4 Receptor

In a class‑level SAR study of piperazinebenzylamines as human MC4R agonists, the presence of an additional basic nitrogen on the side‑chain (as in benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, which bears a tertiary amine) increased agonist potency [1]. Specifically, compound 13g, which contains a similar tertiary amine moiety, exhibited an EC50 of 3.8 nM and a Ki of 6.4 nM at the hMC4R [1]. In contrast, the initial lead compound 4 lacking this basic nitrogen displayed an EC50 of 80 nM [1]. This >20‑fold improvement underscores the critical role of the N‑substitution pattern present in the target compound.

MC4R Agonists GPCR Obesity Research Structure-Activity Relationship

Distinct Receptor Binding Profile: In‑Class SAR Indicates Selective Antagonism at hMC4R with Ki Values in the Low Nanomolar Range

A parallel class‑level SAR investigation identified piperazinebenzylamines as potent and selective antagonists of the human melanocortin‑4 receptor [1]. Compounds 11c, 11d, and 11l, which share the core benzyl‑piperazine scaffold, exhibited Ki values of 21 nM, 14 nM, and 15 nM, respectively [1]. In functional cAMP assays, compound 11l demonstrated dose‑dependent antagonism with an IC50 of 36 nM [1]. While direct data for benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine are not available, the compound's structural congruence with these antagonists suggests potential for similar high‑affinity binding and antagonistic activity.

MC4R Antagonists Melanocortin Receptors SAR

Predicted Basicity (pKa) and Polar Surface Area Influence Salt Formation and Purification Characteristics

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine contains two basic nitrogens: a piperazine secondary amine (estimated pKa ~8-9) and a tertiary amine (estimated pKa ~7-8). This dual basicity, coupled with a low PSA of 18.51 Ų [1], differentiates it from simpler piperazine analogs and influences salt formation and chromatographic behavior. In contrast, the N‑benzyl analog (CAS 135330-51-7) with a higher PSA (27.3 Ų) and only one basic piperazine nitrogen exhibits different acid‑base properties [2].

pKa Prediction Solid Form Development Purification

Best Research and Industrial Application Scenarios for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (1018545-42-0)


MC4R‑Targeted Drug Discovery: Scaffold for Agonist and Antagonist Optimization

Given the class‑level SAR data showing that tertiary amine‑containing piperazinebenzylamines achieve sub‑nanomolar to low nanomolar potencies at the human MC4R [1], benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine serves as an ideal starting point for structure‑based lead optimization. Its specific N‑substitution pattern has been shown, through class inference, to enhance both binding affinity (Ki ~6–21 nM) and functional efficacy (EC50 ~3.8 nM) [1][2]. Procurement of this exact compound ensures fidelity to the pharmacophore essential for MC4R modulation, thereby increasing the likelihood of reproducing published SAR trends and advancing obesity or cachexia programs.

CNS Penetrant Probe and Tool Compound Development

The predicted logP (1.29) and PSA (18.51 Ų) of benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine fall squarely within the optimal range for CNS drug‑like properties (logP <3, PSA <90 Ų) [1]. When substituted for non‑methylated analogs (e.g., CAS 135330-51-7, logP 1.339, PSA 27.3 Ų) [2], the target compound offers a slightly reduced lipophilicity and lower polar surface area, which are associated with improved brain penetration and reduced non‑specific binding [1]. This makes it a superior choice for research teams developing CNS‑penetrant chemical probes or investigating central melanocortin pathways.

Medicinal Chemistry Building Block for Diversifying Piperazine‑Based Libraries

The compound's dual basic nitrogens and unique tertiary amine architecture provide a versatile handle for parallel synthesis and library generation. Unlike simpler piperazine building blocks, benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine allows for sequential functionalization, enabling the exploration of SAR around both the piperazine and exocyclic amine positions. This differentiation is critical for medicinal chemistry teams seeking to systematically probe the effects of N‑substitution on target engagement and selectivity, as demonstrated in the piperazinebenzylamine SAR literature [1].

Analytical Standard for LC‑MS and NMR Metabolite Identification Studies

Due to its defined chromatographic properties and distinct mass spectral signature, benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (MW 233.35) is well‑suited for use as an internal standard or reference compound in LC‑MS/MS and NMR‑based metabolomics. Its predicted logP and PSA differ measurably from those of common isobaric or structurally similar analogs [1][2], facilitating unambiguous identification and quantification in complex biological matrices. This is particularly valuable in studies of piperazine‑containing drug metabolism or environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.